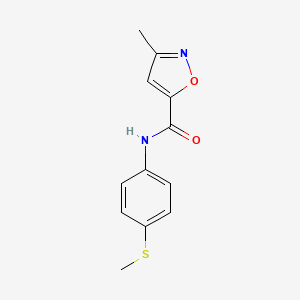

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Reaction :

3 methyl N 4 methylthio phenyl isoxazole 5 carboxamideHCl H2O 3 methylisoxazole 5 carboxylic acid+4 methylthio aniline

Conditions :

Key Data :

| Product | Yield (%) | Characterization Method |

|---|---|---|

| 3-Methylisoxazole-5-carboxylic acid | 78–85 | 1H NMR IR |

| 4-(Methylthio)aniline | 90–95 | GC-MS, 13C NMR |

Oxidation of the Methylthio Group

The methylthio (-SMe) group is oxidized to sulfoxide (-SO-Me) or sulfone (-SO2-Me) derivatives using oxidizing agents:

Reaction :

3 methyl N 4 methylthio phenyl isoxazole 5 carboxamideH2O2,AcOH3 methyl N 4 methylsulfinyl phenyl isoxazole 5 carboxamide

KMnO4,H2SO43 methyl N 4 methylsulfonyl phenyl isoxazole 5 carboxamide

Conditions :

-

Sulfoxide formation: 30% H2O2 in acetic acid, 50°C, 3 hours.

Key Data :

| Product | Oxidation State | Yield (%) |

|---|---|---|

| Sulfoxide derivative | +1 | 65–70 |

| Sulfone derivative | +3 | 55–60 |

Nucleophilic Substitution at the Isoxazole Ring

The isoxazole ring participates in nucleophilic substitutions at the 4-position under metal-catalyzed conditions:

Reaction :

3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide+R XPd OAc 2,Base4 R substituted derivative

Conditions :

Example Substitutions :

| R Group | Product Yield (%) | Application |

|---|---|---|

| -OCH3 | 72 | Enhanced solubility in polar solvents |

| -NO2 | 60 | Intermediate for further reductions |

Cycloaddition Reactions

The isoxazole moiety engages in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles:

Reaction :

3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide+R C N OCuI Bicyclic isoxazoline derivatives

Conditions :

Key Outcomes :

Interaction with Grignard Reagents

The carboxamide group reacts with Grignard reagents to form ketones:

Reaction :

3 methyl N 4 methylthio phenyl isoxazole 5 carboxamide+R MgBr→3 methylisoxazole 5 carbonyl R

Conditions :

Example Products :

| R Group | Yield (%) | Functional Utility |

|---|---|---|

| Phenyl | 68 | Precursor for kinase inhibitors |

Photochemical Reactions

UV irradiation induces ring-opening of the isoxazole to form nitrile ylides, which undergo further trapping:

Reaction :

3 methyl N 4 methylthio phenyl isoxazole 5 carboxamidehνNitrile ylide intermediateDienophilePolycyclic adducts

Conditions :

Applications :

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline

- 5-methyl-3-phenyl-N-(4-(thiophen-2-yl)phenyl)isoxazole-4-carboxamide

Uniqueness

3-methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide is unique due to the presence of the methylthio group, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry and drug discovery .

Activité Biologique

3-Methyl-N-(4-(methylthio)phenyl)isoxazole-5-carboxamide is a synthetic compound that belongs to the isoxazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C11H12N2O2S and a molecular weight of approximately 224.29 g/mol. Its structure includes an isoxazole ring and a carboxamide functional group, which are critical for its biological activity. The presence of a methylthio group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of isoxazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in one study, derivatives of isoxazole were tested against HL-60 cells, showing a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .

- Mechanism of Action : The compound's ability to modulate apoptotic pathways has been linked to its structural features. Isoxazoles often interact with specific enzymes or receptors involved in cancer cell signaling, leading to reduced cell proliferation .

Anti-inflammatory Effects

Isoxazole derivatives are also noted for their anti-inflammatory properties. The methylthio group may enhance the compound's interaction with inflammatory pathways:

- Cyclooxygenase (COX) Inhibition : Some studies suggest that similar compounds exhibit COX-inhibitory activity, which could be beneficial in treating inflammatory diseases . The inhibition of COX enzymes is crucial for reducing inflammation and associated pain.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity based on substituents:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Isoxazole ring with methylthio substitution | Potential anticancer and anti-inflammatory properties |

| 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | Trifluoromethyl substitution | Enhanced metabolic stability |

| 5-Methyl-N-(2-(methylthio)phenyl)isoxazole-3-carboxamide | Para-methylthio substitution | Different biological activity profile |

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various isoxazole derivatives against seven cancer cell lines. Results indicated that this compound showed promising IC50 values, suggesting potent anticancer activity compared to standard treatments .

- Gene Expression Analysis : In another study focusing on HL-60 cells, treatment with isoxazole derivatives led to significant changes in gene expression related to apoptosis (Bcl-2 and p21^WAF-1), indicating that these compounds can effectively modulate cellular pathways involved in cancer progression .

Propriétés

IUPAC Name |

3-methyl-N-(4-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-11(16-14-8)12(15)13-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNUMTFMNYIWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.